3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Descripción
Molecular Formula: C₂₀H₁₅BrN₆O Molecular Weight: 435.285 g/mol Chemical Structure: The compound features a benzamide core substituted with a bromine atom at the 3-position. The phenyl ring is connected via an amide bond to a 4-aminophenyl group, which is further linked to a pyridazine ring substituted with a pyrazole moiety at the 6-position.
Propiedades
IUPAC Name |
3-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIVMCZAAMVVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a bromine atom, a pyrazole group, a pyridazine moiety, and a benzamide core, which contribute to its unique interactions in biological systems. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is C22H19BrN6O, with a molecular weight of approximately 463.3 g/mol. The presence of the bromine atom can influence the compound's reactivity and pharmacokinetic properties, enhancing its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrN6O |
| Molecular Weight | 463.3 g/mol |
| CAS Number | 1019106-11-6 |
Biological Activity
The biological activity of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been inferred from studies on related compounds:
Anticancer Activity
Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These effects are often mediated through the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may also possess anti-inflammatory properties.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Pyridazine Analogues : Research on pyridazine-based compounds revealed their potential as anti-inflammatory agents through the inhibition of NF-kB signaling pathways .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with structurally analogous benzamide derivatives from the provided evidence:
Key Structural and Functional Differences :
Substituent Diversity :
- The main compound incorporates a pyridazine-pyrazole hybrid system , which is absent in Compounds 35 and 36 (). This hybrid system may enhance binding affinity to biological targets due to increased hydrogen-bonding capacity and steric bulk .
- Compound 35/36 () and Compound 8(h) () feature halogen (Br, F) and trifluoromethyl groups , which improve metabolic stability and lipophilicity but lack the pyridazine-pyrazole motif.
Compound 8(h) () was synthesized via a Suzuki-Miyaura coupling, highlighting divergent synthetic strategies for benzamide derivatives .
In contrast, Compounds 35/36 () and 8(h) () include detailed $ ^1H $-NMR and FTIR data, aiding in functional group validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
